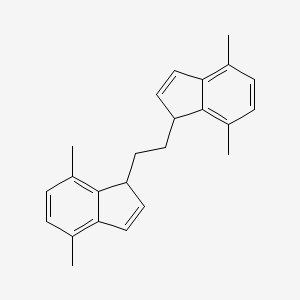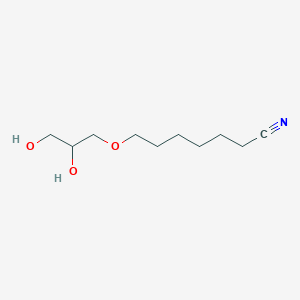phosphanium perchlorate CAS No. 122244-16-0](/img/structure/B14282431.png)
[Cyano(dibutylphosphoryl)methyl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(dibutylphosphoryl)methylphosphanium perchlorate is a complex organophosphorus compound It is characterized by the presence of a cyano group, a dibutylphosphoryl group, and a triphenylphosphanium moiety, all coordinated to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(dibutylphosphoryl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyano(dibutylphosphoryl)methylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Properties
CAS No. |
122244-16-0 |
|---|---|
Molecular Formula |
C28H34ClNO5P2 |
Molecular Weight |
562.0 g/mol |
IUPAC Name |
[cyano(dibutylphosphoryl)methyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H34NOP2.ClHO4/c1-3-5-22-31(30,23-6-4-2)28(24-29)32(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27;2-1(3,4)5/h7-21,28H,3-6,22-23H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WMHOQKMYEIFLTO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(=O)(CCCC)C(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)





![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)

